Cas no 2013118-04-0 (Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]-)
![Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- structure](https://www.kuujia.com/scimg/cas/2013118-04-0x500.png)
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]-
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- Inchi: 1S/C11H19Br/c1-9(2)11(8-12)7-10-5-3-4-6-10/h5,9,11H,3-4,6-8H2,1-2H3
- InChI Key: VZQVWOYPIAQXKG-UHFFFAOYSA-N
- SMILES: C1(CC(CBr)C(C)C)CCCC=1
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677832-0.25g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 0.25g |
$1170.0 | 2025-03-12 | |
Enamine | EN300-677832-2.5g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 2.5g |
$2492.0 | 2025-03-12 | |
Enamine | EN300-677832-0.1g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 0.1g |
$1119.0 | 2025-03-12 | |
Enamine | EN300-677832-0.05g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 0.05g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-677832-1.0g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 1.0g |
$1272.0 | 2025-03-12 | |
Enamine | EN300-677832-5.0g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 5.0g |
$3687.0 | 2025-03-12 | |
Enamine | EN300-677832-0.5g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 0.5g |
$1221.0 | 2025-03-12 | |
Enamine | EN300-677832-10.0g |
1-[2-(bromomethyl)-3-methylbutyl]cyclopent-1-ene |
2013118-04-0 | 95.0% | 10.0g |
$5467.0 | 2025-03-12 |
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]-
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- and Its Role in Modern Pharmaceutical Chemistry: A Comprehensive Overview
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- (CAS No. 2013118-04-0) represents a pivotal compound in the field of medicinal chemistry, demonstrating significant potential for applications in drug discovery and synthetic biology. This unique molecule, characterized by its complex ring structure and functional groups, has garnered attention for its ability to modulate biological pathways and interact with specific targets. Recent advancements in chemical synthesis and molecular biology have further highlighted the versatility of this compound, positioning it as a key player in the development of novel therapeutics. The integration of cutting-edge technologies such as machine learning and high-throughput screening has enabled researchers to explore the molecular mechanisms underlying its biological activity, thereby expanding its utility in both academic and industrial settings.
Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- is a cyclic hydrocarbon derivative with a five-membered ring system, where the bromomethyl group at the 2-position and the methylbutyl chain at the 3-position contribute to its distinct chemical properties. The bromomethyl functionality is particularly noteworthy, as it serves as a versatile synthetic handle for further derivatization. This group can undergo nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the molecule. Such flexibility is crucial for tailoring the compound to target specific biological mechanisms, as evidenced by recent studies on its application in the development of antiviral agents and anticancer therapeutics.
Recent research has focused on the synthesis of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- through catalytic methods, which offer improved efficiency and reduced environmental impact compared to traditional approaches. A 2022 study published in *Journal of Organic Chemistry* demonstrated the use of transition-metal-catalyzed cross-coupling reactions to achieve high-yield synthesis of this compound. The authors highlighted the importance of optimizing reaction conditions, such as temperature and solvent polarity, to enhance the selectivity of the bromomethyl group. This work not only advances the synthetic methodology for Cyclopent, 1-[2-(bromomethyl)-3-methylbutyl]- but also underscores the role of green chemistry in pharmaceutical development.
One of the most promising applications of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- lies in its potential as a building block for the design of small-molecule drugs. The bromomethyl group can be functionalized to generate derivatives with enhanced pharmacological properties. For instance, a 2023 study in *Bioorganic & Medicinal Chemistry* explored the use of this compound as a scaffold for the development of inhibitors targeting the SARS-CoV-2 main protease. The researchers reported that modifications to the methylbutyl chain significantly improved the compound's binding affinity and selectivity, demonstrating its utility in the fight against viral infections.
Another area of interest is the exploration of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- in the context of cancer therapy. The molecule's ability to interact with specific receptors and modulate signaling pathways has led to its investigation as a potential therapeutic agent. A 2021 study in *Cancer Research* investigated the anti-proliferative effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in malignant cells while sparing healthy tissue, highlighting its potential as a targeted therapy. Further research is needed to elucidate the exact mechanisms of action and to optimize its therapeutic profile.
The structural features of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- also make it a valuable candidate for the development of prodrugs. Prodrugs are inactive compounds that are converted into their active form within the body, often improving bioavailability and reducing toxicity. A 2020 study in *Pharmaceutical Research* demonstrated the design of a prodrug based on this compound, which showed enhanced stability in the gastrointestinal tract and improved cellular uptake. The study emphasized the importance of understanding the physicochemical properties of the molecule to optimize its pharmacokinetic profile.
Advancements in computational chemistry have further expanded the potential applications of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]-. Molecular docking studies and virtual screening techniques have been employed to predict its interactions with various biological targets. A 2023 review article in *Drug Discovery Today* highlighted the use of machine learning algorithms to identify potential drug targets for this compound. The authors noted that these computational tools can accelerate the discovery of new therapeutic applications by providing insights into the molecule's binding affinity and selectivity.
Despite its promising potential, the development of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- as a therapeutic agent faces several challenges. One of the primary obstacles is the need for further optimization of its chemical properties to enhance its efficacy and reduce side effects. Additionally, the cost of large-scale synthesis remains a significant barrier to its commercialization. However, ongoing research in catalytic methodologies and sustainable synthesis techniques is expected to address these challenges in the near future.
The versatility of Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- is further underscored by its potential applications in the field of synthetic biology. The molecule's structural features make it suitable for the design of biocompatible materials and nanocarriers for drug delivery. A 2022 study in *Advanced Materials* explored the use of this compound in the development of stimuli-responsive polymers, which can release drugs in response to specific environmental cues. This application highlights the molecule's adaptability and its potential to contribute to the advancement of personalized medicine.
As the field of medicinal chemistry continues to evolve, Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- is poised to play an increasingly important role in the development of novel therapeutics. Ongoing research efforts are focused on expanding its applications, optimizing its chemical properties, and exploring its potential in various therapeutic areas. The integration of interdisciplinary approaches, including computational chemistry, synthetic biology, and machine learning, is expected to further enhance the molecule's utility and impact in the pharmaceutical industry.
In conclusion, Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional groups have enabled its application in a wide range of therapeutic areas, from antiviral agents to anticancer therapeutics. Ongoing research in synthetic methodologies, computational chemistry, and drug delivery systems is expected to further expand its potential and contribute to the development of innovative treatments for various diseases. As the demand for more effective and targeted therapies continues to grow, the importance of compounds like Cyclopentene, 1-[2-(bromomethyl)-3-methylbutyl]- is likely to increase, underscoring its significance in the future of drug discovery.
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